1-(4-(Isopentyloxy)-3-methylphenyl)ethanone
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Overview
Description
1-(4-(Isopentyloxy)-3-methylphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones This compound features a phenyl ring substituted with an isopentyloxy group and a methyl group, along with an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Isopentyloxy)-3-methylphenyl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-(isopentyloxy)-3-methylbenzene reacts with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Isopentyloxy)-3-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(4-(Isopentyloxy)-3-methylphenyl)ethanone has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with desired properties.
Mechanism of Action
The mechanism of action of 1-(4-(Isopentyloxy)-3-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that depend on its structural features. For instance, the presence of the ethanone group allows it to participate in nucleophilic addition reactions, while the aromatic ring can engage in π-π interactions with other aromatic systems.
Comparison with Similar Compounds
- 1-(4-Methoxyphenyl)ethanone
- 1-(4-Ethoxyphenyl)ethanone
- 1-(4-Propoxyphenyl)ethanone
Uniqueness: 1-(4-(Isopentyloxy)-3-methylphenyl)ethanone is unique due to the presence of the isopentyloxy group, which imparts distinct steric and electronic properties. This differentiates it from other similar compounds and can influence its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
1-[3-methyl-4-(3-methylbutoxy)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)7-8-16-14-6-5-13(12(4)15)9-11(14)3/h5-6,9-10H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGDAQMPEXOPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)OCCC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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